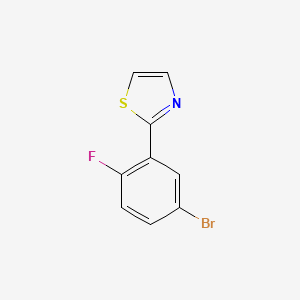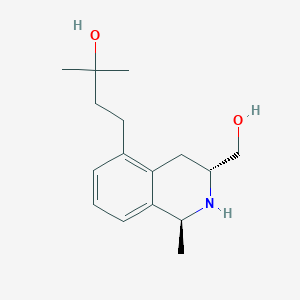
(1S)-2,3-dihydro-1H-indene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2,3-dihydro-1H-indene-1,4-diol is an organic compound that belongs to the class of indanols This compound is characterized by a hydroxyl group attached to the indane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,3-dihydro-1H-indene-1,4-diol can be achieved through several methods. One common approach involves the reduction of 4-hydroxy-1-indanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure the selective reduction of the carbonyl group to a hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 4-hydroxy-1-indanone using a metal catalyst such as palladium on carbon. This method allows for efficient and scalable production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-2,3-dihydro-1H-indene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form the corresponding indane derivative using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Reagents such as thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 4-hydroxy-1-indanone or 4-oxo-2,3-dihydro-1H-inden-1-ol.
Reduction: 2,3-dihydro-1H-indan-1-ol.
Substitution: 4-chloro-2,3-dihydro-1H-inden-1-ol.
Scientific Research Applications
(1S)-2,3-dihydro-1H-indene-1,4-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S)-2,3-dihydro-1H-indene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with active sites, thereby modulating the activity of the target molecules. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-1-indanone
- 2,3-dihydro-1H-indan-1-ol
- 4-chloro-2,3-dihydro-1H-inden-1-ol
Uniqueness
(1S)-2,3-dihydro-1H-indene-1,4-diol is unique due to its specific stereochemistry and the presence of both hydroxyl and indane ring systems. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
(1S)-2,3-dihydro-1H-indene-1,4-diol |
InChI |
InChI=1S/C9H10O2/c10-8-3-1-2-6-7(8)4-5-9(6)11/h1-3,9-11H,4-5H2/t9-/m0/s1 |
InChI Key |
WMHPYZJGUKCADC-VIFPVBQESA-N |
Isomeric SMILES |
C1CC2=C([C@H]1O)C=CC=C2O |
Canonical SMILES |
C1CC2=C(C1O)C=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


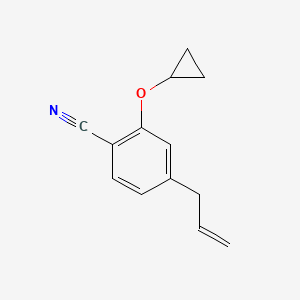

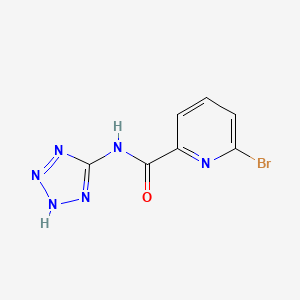


![Tert-butyl (4-(benzo[4,5]imidazo[1,2-a]pyrimidin-4-yl)phenyl)carbamate](/img/structure/B8412632.png)
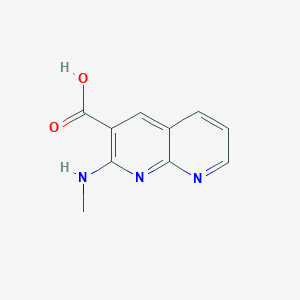

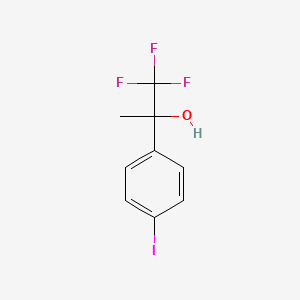

![tert.-butyl(R)-2-[(5-chloro-thiophene-2-carbonyl)-amino]-propionate](/img/structure/B8412660.png)
